potassium;6-chloro-3-methylpyridine-2-carboxylate
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Overview
Description
potassium;6-chloro-3-methylpyridine-2-carboxylate is an organic compound that belongs to the pyridine family It is characterized by the presence of a potassium ion, a chlorine atom at the 6th position, a methyl group at the 3rd position, and a carboxylate group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;6-chloro-3-methylpyridine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-3-methyl-pyridine-2-carboxylic acid.
Neutralization: The carboxylic acid is neutralized with potassium hydroxide (KOH) to form the potassium salt.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at room temperature, ensuring complete neutralization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 6-chloro-3-methyl-pyridine-2-carboxylic acid are neutralized with potassium hydroxide.
Purification: The resulting potassium salt is purified through crystallization or other suitable methods to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
potassium;6-chloro-3-methylpyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under appropriate conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation and Reduction Products: Oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or other reduced forms.
Scientific Research Applications
potassium;6-chloro-3-methylpyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium;6-chloro-3-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloropyridine-3-carboxylate: This compound is similar in structure but lacks the potassium ion and has a methyl ester group instead of a carboxylate group.
6-Chloropyridine-3-carboxylic acid: This compound is the precursor in the synthesis of potassium;6-chloro-3-methylpyridine-2-carboxylate and lacks the potassium ion.
Uniqueness
This compound is unique due to the presence of the potassium ion, which can influence its solubility, reactivity, and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H5ClKNO2 |
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Molecular Weight |
209.67 g/mol |
IUPAC Name |
potassium;6-chloro-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C7H6ClNO2.K/c1-4-2-3-5(8)9-6(4)7(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
IUTZJUYLKWNRJT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)C(=O)[O-].[K+] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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